4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile involves several steps. One common method includes the reaction of azetidine with pyridine-2-carbonitrile under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . Detailed studies are required to fully understand the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-[(Azetidin-3-yloxy)methyl]pyridine: This compound lacks the carbonitrile group, which may affect its reactivity and applications.
4-(azetidin-3-yloxy)pyridine-2-carbonitrile: A closely related compound with similar properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-4-9-3-8(1-2-13-9)7-14-10-5-12-6-10/h1-3,10,12H,5-7H2 |
InChI Key |
IGZCVPDMWVIURX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=NC=C2)C#N |
Origin of Product |
United States |
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